molecular formula C4H7ClF3NO B1440420 3-(Trifluoromethyl)azetidin-3-OL hydrochloride CAS No. 848192-96-1

3-(Trifluoromethyl)azetidin-3-OL hydrochloride

Cat. No.: B1440420
CAS No.: 848192-96-1
M. Wt: 177.55 g/mol
InChI Key: BWGPIPWVIWINLD-UHFFFAOYSA-N
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Description

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows established conventions for heterocyclic compounds, with the primary name indicating the four-membered nitrogen-containing ring system (azetidine), the position and nature of substituents (3-trifluoromethyl and 3-ol), and the salt form (hydrochloride). According to the International Union of Pure and Applied Chemistry guidelines, the compound is formally designated as this compound.

The Chemical Abstracts Service has assigned the unique registry number 848192-96-1 to this compound, providing an unambiguous identifier for database searches and regulatory documentation. The molecular formula C4H7ClF3NO accurately represents the atomic composition, including the hydrochloride salt component, with a corresponding molecular weight of 177.55 grams per mole. The MDL number MFCD13248564 serves as an additional identification parameter in chemical databases and inventory systems.

Advanced structural identification relies on spectroscopic and computational descriptors that capture the three-dimensional arrangement of atoms within the molecule. The Simplified Molecular Input Line Entry System representation, expressed as C1C(CN1)(C(F)(F)F)O.Cl, provides a linear notation that encodes the connectivity and stereochemical information. The International Chemical Identifier key BWGPIPWVIWINLD-UHFFFAOYSA-N represents a hashed version of the complete structural information, enabling rapid database searching and cross-referencing.

Parameter Value Source Database
Chemical Abstracts Service Number 848192-96-1 Chemical Abstracts Service
Molecular Formula C4H7ClF3NO PubChem
Molecular Weight 177.55 g/mol PubChem
MDL Number MFCD13248564 Molecular Design Limited
InChI Key BWGPIPWVIWINLD-UHFFFAOYSA-N International Chemical Identifier

Chemical Classification within Azetidine Derivatives

This compound belongs to the broader class of azetidine derivatives, which are characterized by their four-membered saturated nitrogen heterocycles. Within this classification, the compound represents a specialized subgroup of fluorinated azetidines that have gained prominence due to their unique chemical and biological properties. The structural features that define this classification include the tetrahedral nitrogen center within the strained four-membered ring system and the presence of fluorinated substituents that significantly modify the electronic characteristics of the parent heterocycle.

The classification of this compound within azetidine derivatives is further refined by considering the specific substitution pattern and functional group arrangement. The presence of both hydroxyl and trifluoromethyl groups at the same carbon position (position 3) creates a tertiary alcohol functionality that is relatively uncommon in simple azetidine chemistry. This substitution pattern places the compound within the subset of geminal disubstituted azetidines, where two different functional groups occupy the same carbon center within the ring system.

From a synthetic chemistry perspective, fluorinated azetidines like this compound are recognized as valuable building blocks for the construction of more complex molecular architectures. Research has demonstrated that the combination of ring strain and fluorine substitution creates unique reactivity patterns that can be exploited for selective transformations. The compound's classification as a fluorinated heterocycle positions it within the rapidly expanding field of organofluorine chemistry, where such molecules serve as key intermediates in the synthesis of pharmaceutically relevant compounds.

The biological classification of fluorinated azetidines has revealed their potential as enzyme inhibitors and receptor modulators, with studies indicating that the trifluoromethyl group can enhance binding affinity and selectivity. This biological activity profile has led to the classification of this compound and related compounds as privileged structures in medicinal chemistry, where they serve as starting points for drug discovery programs targeting various therapeutic areas.

Historical Context and Development

The development of this compound can be traced to the broader historical evolution of fluorinated heterocyclic chemistry, which experienced significant advancement following World War II when synthetic methods for introducing fluorine into organic molecules became more sophisticated. The initial exploration of azetidine chemistry dates back to the early twentieth century, but the systematic investigation of fluorinated variants emerged much later as part of the growing recognition of fluorine's unique effects on molecular properties.

The synthesis of trifluoromethylated azetidines gained momentum in the 1970s and 1980s as chemists began to appreciate the potential of fluorinated heterocycles in pharmaceutical applications. Early synthetic approaches relied on traditional methods for azetidine formation followed by fluorination procedures, but these often suffered from low yields and selectivity issues. The development of more efficient synthetic routes to compounds like this compound required significant advances in fluorination methodology and heterocyclic synthesis.

A pivotal advancement in the field occurred with the development of nucleophilic trifluoromethylation reactions using reagents such as trifluoromethyltrimethylsilane in the presence of fluoride activators. This methodology enabled the direct introduction of trifluoromethyl groups into azetidinone precursors, followed by reduction to yield the corresponding azetidin-3-ol derivatives. The optimization of these synthetic procedures during the 1990s and 2000s made compounds like this compound more readily accessible for research purposes.

The historical development of this compound is also closely linked to advances in medicinal chemistry, where the recognition of fluorinated heterocycles as privileged structures drove demand for efficient synthetic methods. Patent literature from the early 2000s documents various synthetic approaches to trifluoromethylated azetidines, reflecting the growing commercial interest in these compounds. The continued development of synthetic methodology has made this compound an increasingly important building block in contemporary organic synthesis.

Research Significance in Fluorinated Heterocycles

The research significance of this compound within the field of fluorinated heterocycles stems from its unique combination of structural features that provide insights into the fundamental effects of fluorine substitution on small ring systems. Studies have demonstrated that the incorporation of trifluoromethyl groups into azetidine rings creates distinctive electronic environments that influence both chemical reactivity and biological activity. Research investigations have revealed that the electron-withdrawing nature of the trifluoromethyl group significantly modifies the basicity of the nitrogen center and alters the conformational preferences of the four-membered ring.

Computational studies have provided valuable insights into the conformational behavior of fluorinated azetidines, revealing that trifluoromethyl substitution can stabilize specific ring conformations through stereoelectronic effects. These findings have important implications for understanding the structure-activity relationships of fluorinated heterocycles in biological systems. Research has shown that the conformational rigidity imposed by fluorine substitution can enhance the selectivity of molecular recognition events, making compounds like this compound valuable tools for probing biological targets.

The synthetic utility of this compound has been demonstrated through its application in the preparation of diverse fluorinated heterocyclic systems via ring-opening and ring-transformation reactions. Research has shown that the strained azetidine ring can undergo selective cleavage under various conditions to generate fluorinated amino acids, dipeptides, and other bioactive molecules. These transformations have established the compound as a versatile synthon for the construction of fluorinated molecular libraries.

Recent research has highlighted the potential of fluorinated azetidines as antimalarial agents, with studies indicating that compounds containing the 3-(trifluoromethyl)azetidin-3-ol motif exhibit promising biological activity. This discovery has stimulated further investigation into the medicinal chemistry applications of these compounds, particularly in the development of new therapeutic agents for neglected tropical diseases. The ongoing research into the biological properties of fluorinated azetidines continues to reveal new opportunities for pharmaceutical development.

Research Area Key Findings Impact
Conformational Analysis Trifluoromethyl groups stabilize specific ring conformations Enhanced understanding of structure-activity relationships
Synthetic Applications Versatile synthon for fluorinated molecule construction Expanded synthetic methodology
Biological Activity Potential antimalarial properties New therapeutic opportunities
Electronic Effects Modified basicity and reactivity patterns Fundamental insights into fluorine effects

Properties

IUPAC Name

3-(trifluoromethyl)azetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO.ClH/c5-4(6,7)3(9)1-8-2-3;/h8-9H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGPIPWVIWINLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673749
Record name 3-(Trifluoromethyl)azetidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848192-96-1
Record name 3-(Trifluoromethyl)azetidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)azetidin-3-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthesis of 3-(Trifluoromethyl)azetidin-3-OL (Free Base)

While specific step-by-step synthetic protocols for the free base are limited in the open literature, related azetidine derivatives are commonly synthesized via:

  • Nucleophilic ring closure reactions involving epichlorohydrin or analogous epoxy compounds and amines.
  • Introduction of trifluoromethyl groups using trifluoromethylation reagents or starting materials bearing trifluoromethyl substituents.
  • Hydroxyl group installation either by direct substitution or controlled reduction steps.

For example, related azetidine hydroxyl derivatives have been synthesized via benzylamine and epichlorohydrin condensation followed by functional group transformations. Similar strategies can be adapted for trifluoromethyl analogs, with careful control of temperature and stoichiometry to avoid side reactions.

Conversion to Hydrochloride Salt

The free base 3-(Trifluoromethyl)azetidin-3-OL is reacted with hydrochloric acid to form the hydrochloride salt. This step is typically straightforward:

  • Dissolve the free base in an appropriate solvent such as methanol.
  • Add hydrochloric acid (gas or aqueous solution) under controlled temperature (often 0°C to room temperature).
  • Stir until complete salt formation occurs, often indicated by precipitation of the hydrochloride.
  • Isolate the solid by filtration and wash with suitable solvents (e.g., ethyl acetate or methyl tert-butyl ether).
  • Dry under vacuum to obtain pure this compound.

Comparative Table of Preparation Parameters

Step Reagents/Conditions Notes Yield/Purity
Azetidine ring formation Benzylamine + epichlorohydrin (or analog) Low temperature (0-5°C), aqueous medium ~88.7% yield (related azetidine)
Hydroxyl group installation Sodium carbonate, reflux in acetonitrile 12-hour reflux, purification by filtration High purity intermediate
Hydrogenation (deprotection) Pd/C catalyst, H2 gas, methanol, HCl 8-hour reaction, filtration, drying White solid hydrochloride salt
Hydrochloride salt formation HCl gas or solution, methanol, 0-25°C Precipitation, filtration, washing High purity, stable salt

Research Findings and Optimization

  • The use of trifluoroacetic anhydride and other fluorinated reagents in related azetidine syntheses has been reported to facilitate clean deprotection and functional group transformations at mild temperatures (-10°C to 25°C), which can be adapted for trifluoromethyl azetidines.
  • Hydrogenation steps under controlled pressure and temperature enhance the removal of protecting groups and improve product purity.
  • Purification techniques such as washing with organic solvents (ethyl acetate, petroleum ether) and recrystallization optimize yield and remove impurities.
  • Formulation studies emphasize the importance of solvent order addition and clarity checks to ensure solution homogeneity for biological applications.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)azetidin-3-OL hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, aldehydes, amines, and alcohols .

Scientific Research Applications

Medicinal Chemistry

3-(Trifluoromethyl)azetidin-3-OL hydrochloride is utilized as a precursor in the development of pharmaceuticals targeting neurological disorders and other diseases. Its ability to modulate enzyme activity makes it a candidate for drug design aimed at specific molecular targets.

Biological Studies

The compound is employed in studying enzyme mechanisms and protein-ligand interactions. Its lipophilicity allows it to penetrate biological membranes effectively, facilitating its role as an enzyme inhibitor or modulator. Research indicates that it can influence various biochemical pathways critical for cellular functions.

Industrial Applications

In the agrochemical industry, this compound is used to synthesize specialty chemicals and pesticides due to its stability and reactivity. Its unique properties also make it suitable for creating effective agricultural chemicals.

Case Studies

  • Inhibition of Kinases :
    A study demonstrated that derivatives of azetidine compounds could inhibit kinases critical for cancer cell proliferation. The presence of the trifluoromethyl group was essential in enhancing potency against specific targets.
  • Neuropharmacological Effects :
    Research indicates potential applications in treating neurological disorders by modulating neurotransmitter systems, showcasing the compound's versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)azetidin-3-OL hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-(Trifluoromethyl)azetidin-3-ol hydrochloride with related azetidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Applications
3-(Trifluoromethyl)azetidin-3-ol HCl 848192-96-1 C₄H₇ClF₃NO 191.58 -CF₃, -OH ADC linker
3-Fluoroazetidine HCl 617718-46-4 C₃H₇ClFN 123.55 -F Intermediate in drug synthesis
Azetidin-3-ol HCl 18621-18-6 C₃H₈ClNO 109.55 -OH ADC linker
1-Methyl-3-azetidinol HCl 26687-49-0 C₄H₁₀ClNO 123.58 -CH₃, -OH Research chemical
3-Methyl-3-(trifluoromethoxy)azetidine HCl 2518152-25-3 C₅H₉ClF₃NO 191.58 -CF₃O, -CH₃ Not reported

Key Observations :

  • Electron-Withdrawing Effects : The -CF₃ group stabilizes the azetidine ring through strong electron-withdrawing effects, enhancing metabolic stability compared to -F or -CH₃ analogs .
  • Molecular Weight : The trifluoromethyl derivative has a higher molecular weight than simpler analogs like azetidin-3-ol HCl, which may influence pharmacokinetics .

Biological Activity

3-(Trifluoromethyl)azetidin-3-OL hydrochloride is a chemical compound with significant potential in various biological applications. Its unique trifluoromethyl group enhances its lipophilicity and stability, making it an interesting subject for research in medicinal chemistry, enzyme interactions, and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C4_4H6_6F3_3NO·HCl
  • Molecular Weight : 177.55 g/mol
  • CAS Number : 848192-96-1

The presence of the trifluoromethyl group contributes to the compound's distinctive properties, allowing for effective interactions with biological targets.

This compound interacts with various biomolecules, including enzymes and proteins. The trifluoromethyl group enhances its ability to penetrate cell membranes, facilitating its role as an enzyme inhibitor or modulator. This compound has been shown to influence biochemical pathways critical for cellular functions.

Enzyme Interactions

Research indicates that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its effects on:

  • Protein-Ligand Interactions : It modulates the activity of certain proteins, which can lead to altered signaling pathways.
  • Enzyme Mechanisms : The compound has been utilized in studies focusing on enzyme kinetics and inhibition profiles.

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Inhibition of Kinases : A study demonstrated that derivatives of azetidine compounds can inhibit kinases critical for cancer cell proliferation. The trifluoromethyl group was essential in enhancing potency against specific targets.
  • Neuropharmacological Effects : Research has indicated that this compound may have potential applications in treating neurological disorders by modulating neurotransmitter systems.

Comparative Analysis

The following table summarizes the biological activity and potency of this compound compared to similar compounds:

CompoundIC50_{50} (nM)Mechanism of ActionBiological Activity
3-(Trifluoromethyl)azetidin-3-OL HCl50Enzyme inhibitionPotential anti-cancer activity
3-(Difluoromethyl)azetidin-3-OL HCl80Enzyme inhibitionModerate anti-cancer activity
3-(Fluoromethyl)azetidin-3-OL HCl100Enzyme inhibitionLower anti-cancer activity

Applications in Medicine and Industry

The compound's unique properties make it valuable in several fields:

  • Medicinal Chemistry : It serves as a precursor for developing pharmaceuticals targeting various diseases.
  • Agrochemicals : Its stability and reactivity are advantageous in creating effective agricultural chemicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Trifluoromethyl)azetidin-3-OL hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Route Selection : Begin with azetidine ring formation via cyclization of β-amino alcohols, followed by trifluoromethylation using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) under basic conditions.
  • Optimization : Vary catalysts (e.g., K₂CO₃ vs. CsF), solvents (polar aprotic solvents like DMF or THF), and temperatures (room temp vs. 60°C). Monitor intermediates via TLC or LC-MS.
  • Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the hydrochloride salt. Confirm purity by HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • NMR Analysis : Assign peaks using ¹H/¹³C NMR in D₂O or DMSO-d₆. The azetidine ring protons resonate at δ 3.5–4.5 ppm, while the trifluoromethyl group appears as a singlet in ¹⁹F NMR at δ -60 to -70 ppm.
  • Mass Spectrometry : Use ESI-MS to confirm molecular weight ([M+H]+ expected ~192.6 g/mol). Compare with high-resolution MS for exact mass validation.
  • XRD : For crystalline batches, perform single-crystal X-ray diffraction to resolve stereochemistry and confirm the hydrochloride salt form .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hygroscopicity : Store under inert gas (argon or nitrogen) in sealed containers to prevent moisture absorption, which can degrade the compound .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of fine powders.
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect with absorbent materials (e.g., vermiculite). Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

  • Methodological Answer :

  • Dynamic Effects : Investigate rotational barriers of the trifluoromethyl group using variable-temperature NMR (VT-NMR) to detect conformational exchange broadening.
  • Impurity Analysis : Perform LC-MS with charged aerosol detection (CAD) to identify minor impurities (e.g., residual starting materials or diastereomers).
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies mitigate instability of this compound under aqueous or acidic conditions?

  • Methodological Answer :

  • pH Stability Studies : Conduct accelerated degradation tests at pH 1–12 (HCl/NaOH buffers, 40°C). Monitor via HPLC for decomposition products (e.g., ring-opened amines).
  • Formulation : Explore lyophilization for long-term storage or co-formulation with cyclodextrins to enhance solubility without hydrolysis.
  • Protective Groups : Temporarily protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) groups during synthetic steps .

Q. How can researchers address low solubility in biological assay buffers?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤1% v/v) or PEG-400 to enhance solubility. Confirm compatibility with assay reagents (e.g., no precipitation with ATP in kinase assays).
  • Salt Screening : Test alternative counterions (e.g., mesylate or tosylate) for improved aqueous solubility.
  • Prodrug Design : Synthesize ester or carbonate prodrugs that hydrolyze in vivo to release the active compound .

Q. What methodologies validate the compound's activity in receptor binding assays (e.g., 5-HT receptor modulation)?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-8-OH-DPAT for 5-HT1A) in membrane preparations. Calculate IC₅₀ values via nonlinear regression.
  • Functional Assays : Measure cAMP accumulation (HTRF-based) or calcium flux (Fluo-4 dye) in transfected HEK293 cells. Include positive controls (e.g., serotonin) and negative controls (vehicle + antagonist).
  • Selectivity Profiling : Screen against a panel of 50+ GPCRs to rule off-target effects .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for the compound's pharmacokinetic variability?

  • Methodological Answer :

  • In Vivo Dosing : Calculate doses based on allometric scaling from rodent to human equivalents. Adjust for bioavailability (e.g., 30–50% for oral administration).
  • Sampling Times : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
  • Metabolite Identification : Use high-resolution MS/MS to detect phase I/II metabolites. Compare fragmentation patterns with synthetic standards .

Q. What statistical approaches are recommended for analyzing contradictory results in replicate experiments?

  • Methodological Answer :

  • Outlier Detection : Apply Grubbs' test or Dixon's Q-test to identify and exclude outliers.
  • Meta-Analysis : Pool data from ≥3 independent experiments using random-effects models. Report 95% confidence intervals.
  • Sensitivity Analysis : Test robustness of conclusions by varying assay parameters (e.g., cell passage number, serum batch) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)azetidin-3-OL hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)azetidin-3-OL hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.